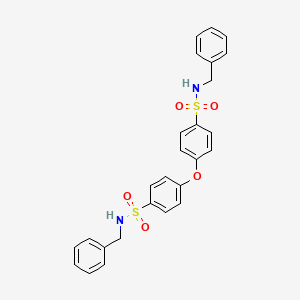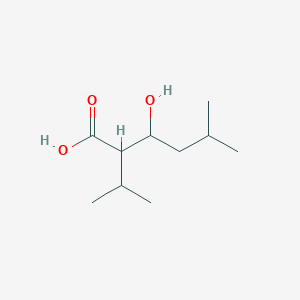![molecular formula C17H30N2O3 B6084701 2-(cyclohexylmethyl)-4-[3-(2-isoxazolidinyl)propanoyl]morpholine](/img/structure/B6084701.png)
2-(cyclohexylmethyl)-4-[3-(2-isoxazolidinyl)propanoyl]morpholine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(cyclohexylmethyl)-4-[3-(2-isoxazolidinyl)propanoyl]morpholine, also known as CXM, is a synthetic compound that has gained attention in the scientific community for its potential use in various research applications. CXM is a member of the morpholine family of compounds, which are known to have a wide range of biological activities.
Mecanismo De Acción
The mechanism of action of 2-(cyclohexylmethyl)-4-[3-(2-isoxazolidinyl)propanoyl]morpholine is not fully understood, but it is believed to act as a selective antagonist of the adenosine A2A receptor. The adenosine A2A receptor is a GPCR that is involved in various physiological processes, including neurotransmission, inflammation, and immune function. 2-(cyclohexylmethyl)-4-[3-(2-isoxazolidinyl)propanoyl]morpholine has been shown to bind to the adenosine A2A receptor with high affinity, blocking its activation and downstream signaling pathways.
Biochemical and Physiological Effects
2-(cyclohexylmethyl)-4-[3-(2-isoxazolidinyl)propanoyl]morpholine has been shown to have various biochemical and physiological effects in vitro and in vivo. In vitro studies have shown that 2-(cyclohexylmethyl)-4-[3-(2-isoxazolidinyl)propanoyl]morpholine can inhibit the growth and proliferation of cancer cells, induce apoptosis, and block the migration and invasion of cancer cells. In vivo studies have shown that 2-(cyclohexylmethyl)-4-[3-(2-isoxazolidinyl)propanoyl]morpholine can reduce tumor growth and metastasis in animal models of cancer. In addition, 2-(cyclohexylmethyl)-4-[3-(2-isoxazolidinyl)propanoyl]morpholine has been shown to have neuroprotective effects in animal models of neurodegenerative diseases, including Alzheimer's disease and Parkinson's disease.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
2-(cyclohexylmethyl)-4-[3-(2-isoxazolidinyl)propanoyl]morpholine has several advantages for lab experiments, including its high potency and selectivity for the adenosine A2A receptor, its ability to cross the blood-brain barrier, and its low toxicity. However, 2-(cyclohexylmethyl)-4-[3-(2-isoxazolidinyl)propanoyl]morpholine also has some limitations, including its low solubility in aqueous solutions and its relatively short half-life in vivo.
Direcciones Futuras
There are several future directions for the study of 2-(cyclohexylmethyl)-4-[3-(2-isoxazolidinyl)propanoyl]morpholine. One direction is to further investigate its potential use as a drug lead for the treatment of various diseases. Another direction is to study its effects on other GPCRs and their signaling pathways. Additionally, further studies are needed to elucidate the mechanism of action of 2-(cyclohexylmethyl)-4-[3-(2-isoxazolidinyl)propanoyl]morpholine and its effects on various physiological processes. Finally, the development of new synthetic methods for 2-(cyclohexylmethyl)-4-[3-(2-isoxazolidinyl)propanoyl]morpholine and its analogs may lead to the discovery of more potent and selective compounds with potential therapeutic applications.
Métodos De Síntesis
The synthesis of 2-(cyclohexylmethyl)-4-[3-(2-isoxazolidinyl)propanoyl]morpholine involves several steps, including the reaction of 4-morpholinecarboxylic acid with cyclohexylmethyl chloride to form 4-(cyclohexylmethoxy)morpholine. This intermediate is then reacted with 3-(2-isoxazolidinyl)propanoyl chloride to form 2-(cyclohexylmethyl)-4-[3-(2-isoxazolidinyl)propanoyl]morpholine. The overall yield of 2-(cyclohexylmethyl)-4-[3-(2-isoxazolidinyl)propanoyl]morpholine is around 50%.
Aplicaciones Científicas De Investigación
2-(cyclohexylmethyl)-4-[3-(2-isoxazolidinyl)propanoyl]morpholine has been shown to have potential applications in various scientific research fields, including medicinal chemistry, pharmacology, and neuroscience. 2-(cyclohexylmethyl)-4-[3-(2-isoxazolidinyl)propanoyl]morpholine has been studied for its potential use as a drug lead for the treatment of various diseases, including cancer, Alzheimer's disease, and Parkinson's disease. In addition, 2-(cyclohexylmethyl)-4-[3-(2-isoxazolidinyl)propanoyl]morpholine has been studied for its potential use as a tool compound for the study of G protein-coupled receptors (GPCRs) and their signaling pathways.
Propiedades
IUPAC Name |
1-[2-(cyclohexylmethyl)morpholin-4-yl]-3-(1,2-oxazolidin-2-yl)propan-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H30N2O3/c20-17(7-9-19-8-4-11-22-19)18-10-12-21-16(14-18)13-15-5-2-1-3-6-15/h15-16H,1-14H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XDIRBDQBCNJKSD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)CC2CN(CCO2)C(=O)CCN3CCCO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H30N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Cyclohexylmethyl)-4-[3-(2-isoxazolidinyl)propanoyl]morpholine | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(2-phenylethyl)-2-([1,2,4]triazolo[4,3-a]pyridin-3-ylthio)acetamide](/img/structure/B6084618.png)
![ethyl 2-[(4-chlorophenyl)amino]-5-(2,3-dimethoxybenzylidene)-4-oxo-4,5-dihydro-3-thiophenecarboxylate](/img/structure/B6084628.png)
![1-[3-(2-furyl)propanoyl]-N-[3-(1H-pyrazol-1-yl)phenyl]prolinamide](/img/structure/B6084644.png)
![3-isobutyl-5-[(3-methyl-2-thienyl)methylene]-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B6084653.png)
![N-methyl-N-[2-(tetrahydro-2H-pyran-2-yl)ethyl]-5-{[4-(1H-1,2,4-triazol-1-yl)phenoxy]methyl}-3-isoxazolecarboxamide](/img/structure/B6084676.png)
![methyl 5-[(diethylamino)carbonyl]-2-[(4-fluorobenzoyl)amino]-4-methyl-3-thiophenecarboxylate](/img/structure/B6084681.png)
![1-(cyclobutylmethyl)-3-({[(2,2-dimethyl-2,3-dihydro-1-benzofuran-5-yl)methyl]amino}methyl)-3-hydroxy-2-piperidinone](/img/structure/B6084687.png)
![1-acetyl-3-[2-(2-methylphenyl)ethyl]piperidine](/img/structure/B6084690.png)
![N-({1-[(5-ethyl-2-thienyl)sulfonyl]-3-piperidinyl}methyl)nicotinamide](/img/structure/B6084696.png)

![4-[4-(4-butyl-6-oxo-1,6-dihydropyrimidin-2-yl)benzyl]-N,N-dimethylpiperazine-1-carboxamide](/img/structure/B6084705.png)
![5-(5-methoxy-2-furoyl)-3-(1-phenylpropyl)-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine](/img/structure/B6084708.png)

![N-methyl-N-(2-methyl-2-propen-1-yl)-5-({2-[2-(1H-pyrazol-1-yl)ethyl]-1-piperidinyl}carbonyl)-2-pyridinamine](/img/structure/B6084719.png)